N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane (DMP).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts, and specific temperature and pressure conditions to achieve the desired products .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by targeting bacterial enzymes and disrupting essential metabolic pathways . The compound’s structure allows it to bind to specific receptors or enzymes, leading to its biological effects .
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide can be compared with other benzothiazole derivatives such as:
Riluzole: Used in the treatment of amyotrophic lateral sclerosis.
Pramipexole: Used to treat Parkinson’s disease.
Ethoxzolamide: Used as a diuretic and in the treatment of glaucoma.
These compounds share the benzothiazole core structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-10(2)16(21)19-14-9-11(7-8-12(14)18)17-20-13-5-3-4-6-15(13)22-17/h3-10H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWPDGUNPNHVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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